molecular formula C22H22N4O3S B2554829 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-09-8

1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2554829
CAS RN: 1013805-09-8
M. Wt: 422.5
InChI Key: CGWZMUOUXBBELK-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various fields due to their diverse biological activities .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Synthesis and Biological Activity

A study focused on synthesizing benzofused thiazole derivatives to evaluate their antioxidant and anti-inflammatory activities. This research aimed at developing alternative agents for these purposes, indicating the potential use of similar compounds in therapeutic research. The synthesized compounds demonstrated significant anti-inflammatory activity compared to standard references and showed potent antioxidant activity against various reactive species. The study also included molecular docking to determine the probable binding models of the compounds, suggesting a framework for designing new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Heterocyclic Chemistry in Drug Discovery

Structural Activity Relationship in Medicinal Chemistry

Benzothiazole derivatives have been highlighted for their extensive range of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The unique methine center in the thiazole ring makes benzothiazole an important moiety in medicinal chemistry, forming the core structure of many bioactive molecules. This review emphasized the significance of benzothiazole scaffolds in drug discovery, pointing to the potential application of closely related compounds in developing new therapeutic agents (Bhat & Belagali, 2020).

Anticancer Agents Development

Knoevenagel Condensation Products

The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been a cornerstone in synthesizing biologically active molecules, including α, β-unsaturated ketones/carboxylic acids. This reaction has facilitated the generation of chemical libraries with significant anticancer activities, highlighting the potential of such synthetic strategies in anticancer drug development. The review underscores the importance of the Knoevenagel condensation reaction in medicinal chemistry, especially in generating compounds with therapeutic value against cancer (Tokala et al., 2022).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13(2)17-12-16(21(27)23-14-9-10-18(28-3)19(11-14)29-4)25-26(17)22-24-15-7-5-6-8-20(15)30-22/h5-13H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWZMUOUXBBELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

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